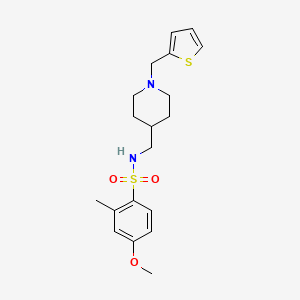![molecular formula C12H17IO3 B2674245 Ethyl 1-(iodomethyl)spiro[2-oxabicyclo[2.1.1]hexane-3,1'-cyclobutane]-4-carboxylate CAS No. 2490400-69-4](/img/structure/B2674245.png)
Ethyl 1-(iodomethyl)spiro[2-oxabicyclo[2.1.1]hexane-3,1'-cyclobutane]-4-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ethyl 1-(iodomethyl)spiro[2-oxabicyclo[2.1.1]hexane-3,1’-cyclobutane]-4-carboxylate is a chemical compound with the CAS Number: 2229432-89-5 . It is part of the family of saturated bicyclic structures, specifically the bicyclo [2.1.1]hexanes, which are incorporated in newly developed bio-active compounds .
Molecular Structure Analysis
The molecular structure of this compound is represented by the Inchi Code: 1S/C9H13IO3/c1-2-12-7 (11)8-3-9 (4-8,5-10)13-6-8/h2-6H2,1H3 .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of this compound are based on the use of photochemistry to access new building blocks via [2 + 2] cycloaddition . The system can readily be derivatized with numerous transformations, opening the gate to sp3-rich new chemical space .Physical And Chemical Properties Analysis
This compound has a molecular weight of 296.1 . It is a liquid at room temperature and should be stored at temperatures below -10 degrees Celsius .Aplicaciones Científicas De Investigación
Competitive Atom Shifts in Strained Carbenes
- Ring-Contraction and Expansion : Research on strained carbenes, similar in structure to Ethyl 1-(iodomethyl)spiro[2.1.1]hexane-3,1'-cyclobutane]-4-carboxylate, reveals competitive 1,2-C atom shifts through ring-contraction and ring-expansion processes. Computational chemistry provides insights into the product selectivities of these reactions, highlighting the influence of distinct geometric conformations on transition-state selection (Rosenberg, Schrievers, & Brinker, 2016).
Synthesis of Rigid Spiro-Linked Amino Acids
- Conformationally Rigid Analogs : Novel synthetic routes for conformationally rigid spiro-linked amino acids, analogs of glutamic acid and lysine, were developed. These routes include catalytic [1+2]-cycloaddition and chemoselective reduction steps, demonstrating the compound's utility in creating rigid analogs for biochemical applications (Yashin et al., 2019).
Hydrogenolysis and Cycloaddition Reactions
- Selective Hydrogenolysis : The hydrogenolysis of spiro[2,3]hexane on platinized kieselguhr highlights selective reactions leading to the formation of gem-dimethylcyclobutane, showcasing the chemical reactivity of spiro compounds similar to Ethyl 1-(iodomethyl)spiro[2.1.1]hexane-3,1'-cyclobutane]-4-carboxylate (Nametkin et al., 1973).
- Thermal Cycloaddition : The thermal [2+2] cycloaddition of 1-halo-2-(9-fluorenylidene)ethylene leading to fluorene-9-spiro compounds emphasizes the versatility of spiro compounds in creating novel cycloaddition products (Toda, Motomura, & Oshima, 1974).
Novel Synthesis and Transformation Techniques
- Spiro Compound Synthesis : The synthesis of spiro[cyclopentene-1,3’-imidazo[1,2-a]pyridine] derivatives demonstrates the compound's utility in NMR spectroscopy and chemical transformations, reflecting on its role in advancing synthetic organic chemistry (Abe et al., 2010).
Safety and Hazards
The compound is classified under the GHS05 and GHS07 hazard pictograms . It has several hazard statements including H302, H312, H315, H318, H332, and H335 . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261), washing thoroughly after handling (P264), not eating, drinking or smoking when using this product (P270), and wearing protective gloves/protective clothing/eye protection/face protection (P280) .
Propiedades
IUPAC Name |
ethyl 1-(iodomethyl)spiro[2-oxabicyclo[2.1.1]hexane-3,1'-cyclobutane]-4-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17IO3/c1-2-15-9(14)11-6-10(7-11,8-13)16-12(11)4-3-5-12/h2-8H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XASOCXSMDJMDSY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C12CC(C1)(OC23CCC3)CI |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17IO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.17 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-(o-tolyloxy)-N-(2-(4-(trifluoromethyl)-7,8-dihydro-5H-pyrano[4,3-d]pyrimidin-2-yl)ethyl)acetamide](/img/structure/B2674168.png)
![1-[Cyclohexylidene((2)H)methyl]-1H-1,2,3-benzotriazole](/img/structure/B2674169.png)
![2-(5-chloro-2-oxobenzo[d]oxazol-3(2H)-yl)-N-(1-phenylethyl)acetamide](/img/structure/B2674171.png)
![3-(5-bromo-2-methoxyphenyl)-5-methyl-9-phenethyl-5H-[1,2,4]triazolo[4,3-e]purine-6,8(7H,9H)-dione](/img/structure/B2674172.png)

![2-Chloro-N-[(2S,3S)-1-cyclopropyl-2-(2-methylpyrazol-3-yl)-5-oxopyrrolidin-3-yl]acetamide](/img/structure/B2674175.png)




![methyl 2-((7-(4-fluorophenyl)-6,7-dihydro-5H-imidazo[2,1-c][1,2,4]triazol-3-yl)thio)butanoate](/img/structure/B2674183.png)
![N-(1-cyano-1-cyclopropylethyl)-2-[(3-fluoro-4-methylphenyl)amino]acetamide](/img/structure/B2674184.png)
